
6-Bromo Norgestrel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo Norgestrel is a useful research compound. Its molecular formula is C₂₁H₂₇BrO₂ and its molecular weight is 391.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. How to prepare stable stock solutions of 6-Bromo Norgestrel for in vitro studies?
Dissolve this compound in inert organic solvents such as DMSO (5 mg/mL) or ethanol (0.25 mg/mL) under inert gas purging to prevent oxidation. For aqueous buffers, first dissolve in DMSO and dilute to a final concentration of ≤0.25 mg/mL in a 1:6 DMSO:PBS mixture. Avoid long-term storage of aqueous solutions (>24 hours) due to precipitation risks .
Q. What validated analytical methods are recommended for quantifying this compound in environmental or biological matrices?
High-performance liquid chromatography (HPLC) with UV-Vis detection is standard for environmental samples (e.g., wastewater), achieving linearity (R² >0.99) and sensitivity at 16–18 ppm concentrations. For pharmaceutical purity, use infrared spectrophotometry and thin-layer chromatography per pharmacopeial guidelines .
Q. What are the critical parameters for validating progesterone receptor binding assays with this compound?
Ensure receptor specificity by confirming expression of membrane progesterone receptors (e.g., PGRMC1, mPRα/β/γ) in target cells via RT-qPCR or immunofluorescence. Use AG205 (PGRMC1 inhibitor) or siRNA knockdown to validate receptor dependency in neuroprotection assays .
Advanced Research Questions
Q. How does this compound modulate microglial polarization states in neurodegenerative models?
In retinal degeneration models (e.g., rd10 mice), this compound reduces pro-inflammatory M1 markers (CD68, iNOS) and elevates anti-inflammatory M2 markers (MRC1) via PGRMC1 activation. Quantify polarization using flow cytometry for surface markers and nitric oxide assays for functional validation .
Q. What experimental strategies resolve contradictions in this compound’s neuroprotective efficacy across in vitro vs. in vivo models?
Address discrepancies by standardizing ROS measurement timelines: in vitro studies show early pro-survival ROS bursts (e.g., 1–6 hours in 661W cells), while in vivo models require longitudinal tracking (e.g., P15–P40 retinal timepoints). Use antioxidants like N-acetylcysteine to isolate ROS-dependent mechanisms .
Q. How to isolate and characterize bioactive enantiomers of this compound during synthesis?
Employ chiral chromatography to separate dextro- and levorotatory enantiomers. Validate bioactivity via receptor-binding assays (e.g., levonorgestrel’s 3x higher affinity for progesterone receptors) and compare neuroprotection efficacy in rd10 microglia co-culture models .
Methodological & Data Analysis Questions
Q. How to apply the 2^(-ΔΔCT) method for analyzing this compound-induced gene expression changes?
Normalize target gene Ct values to housekeeping genes (e.g., GAPDH) in treated vs. control samples. Calculate ∆CT (target Ct – reference Ct), ∆∆CT (∆CT treated – ∆CT control), and fold change as 2^(-∆∆CT). Validate with ≥3 biological and technical replicates to ensure statistical rigor .
Q. What controls are essential to mitigate solvent interference (e.g., DMSO) in cell-based assays with this compound?
Include vehicle controls with matched DMSO concentrations (e.g., ≤0.5% v/v). Pre-test solvent cytotoxicity using viability assays (e.g., MTT) and confirm no off-target effects on inflammatory markers (e.g., fractalkine/CX3CR1) via RT-qPCR .
Q. How to reconcile conflicting data on this compound’s interaction with serum proteins?
Use fluorescence quenching and circular dichroism to assess structural changes in human serum albumin (HSA). Compete with Sudlow site I ligands (e.g., warfarin) to confirm binding locus. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities and validate hydrogen bonding/van der Waals interactions .
Q. Contradiction & Mechanistic Challenges
Q. Why does this compound exhibit variable ROS-mediated neuroprotection across models?
Context-dependent ROS thresholds exist: low ROS levels promote survival (e.g., via bFGF signaling in photoreceptors), while excess ROS induces apoptosis. Use time-lapsed ROS probes (e.g., DCFDA) and dose-response curves to define therapeutic windows in stressed vs. healthy cells .
属性
分子式 |
C₂₁H₂₇BrO₂ |
---|---|
分子量 |
391.34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。